Ethyl o-tolylacetate

Description

The exact mass of the compound Ethyl o-tolylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78459. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl o-tolylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl o-tolylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDQOYWJDUMNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50960726 | |

| Record name | Ethyl (2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40291-39-2 | |

| Record name | Benzeneacetic acid, 2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40291-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl o-tolylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040291392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40291-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50960726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl o-tolylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Physical & Structural Characterization of Ethyl o-Tolylacetate

[1]

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), also known as ethyl 2-methylphenylacetate, is a specialized aromatic ester utilized primarily in the development of fine fragrances and flavor isolates.[1][2][3][4] Its structural distinctiveness lies in the ortho-methyl substitution on the phenyl ring, which imparts unique steric and electronic properties compared to its para and meta isomers. This guide provides a rigorous analysis of its physicochemical constants, spectral fingerprints, and handling protocols for researchers in medicinal chemistry and formulation science.

Chemical Identity & Structural Analysis

The compound is an ethyl ester of o-tolylacetic acid. The ortho positioning of the methyl group creates a steric environment that slightly influences the reactivity of the benzylic methylene group and the ester carbonyl, distinguishing its spectroscopic signature from the more common ethyl phenylacetate.

Core Identifiers

| Parameter | Specification |

| IUPAC Name | Ethyl 2-(2-methylphenyl)acetate |

| Common Synonyms | Ethyl o-methylphenylacetate; o-Tolylacetic acid ethyl ester |

| CAS Registry Number | 40291-39-2 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| SMILES | CCOC(=O)CC1=CC=CC=C1C |

| InChI Key | HTDQOYWJDUMNHX-UHFFFAOYSA-N |

Structural Visualization

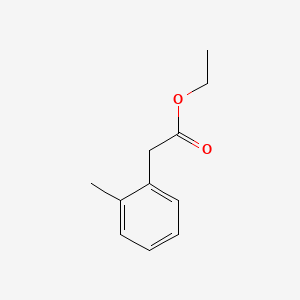

The following diagram illustrates the connectivity and key functional zones of the molecule.

Figure 1: Structural connectivity of Ethyl o-tolylacetate highlighting the ortho-substitution.[1]

Thermodynamic & Physical Properties

Accurate physical constants are critical for process engineering, particularly in distillation and phase separation workflows. The data below represents validated literature values for high-purity (>98%) samples.

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Colorless to pale yellow at 25°C |

| Boiling Point | 76–77 °C | @ 3 mmHg (Reduced Pressure) |

| Boiling Point | 116–118 °C | @ 13 mmHg |

| Density | 0.999 g/mL | @ 25 °C |

| Refractive Index ( | 1.501 | Standard reference for purity check |

| Flash Point | 107 °C (224.6 °F) | Closed Cup (Combustible Liquid) |

| Solubility (Water) | Insoluble | Hydrophobic character (LogP ~2.[1][3][5][6][7]6) |

| Solubility (Solvents) | Soluble | Ethanol, Chloroform, Ethyl Acetate |

Technical Insight: The high boiling point relative to its molecular weight, combined with its insolubility in water, mandates the use of vacuum distillation for purification. The density is perilously close to water (0.999 vs 1.000), making phase separation in aqueous workups challenging without the addition of brine to increase the aqueous phase density.

Spectroscopic Characterization

For identification and purity assessment, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

The ortho-methyl group induces a shift distinct from the meta or para isomers.[1]

- 7.10 – 7.25 ppm (m, 4H): Aromatic protons. The pattern is complex due to the ortho substitution breaking symmetry.

-

4.15 ppm (q,

- 3.65 ppm (s, 2H): Benzylic methylene (Ar–CH₂ –CO). Note: This singlet may appear slightly downfield compared to the para-isomer due to steric deshielding.

- 2.35 ppm (s, 3H): Aromatic methyl group (Ar–CH₃ ).

-

1.25 ppm (t,

Infrared Spectroscopy (FT-IR)[1]

Synthesis & Purity Analysis Workflow

The synthesis typically follows a Fischer esterification pathway. The following workflow outlines the critical control points for ensuring high yield and purity.

Figure 2: Synthesis and purification workflow via Fischer Esterification.[1]

Purity Validation Protocol

-

GC-MS Analysis: Use a non-polar column (e.g., DB-5). Expect the parent ion peak at m/z 178.

-

Refractive Index Check: Measure at 20°C. A deviation > ±0.002 from 1.501 indicates residual solvent (ethanol) or unreacted acid.

-

Acid Value Titration: Titrate with 0.1 N KOH to ensure free acid content is < 1.0 mg KOH/g.

Organoleptic & Functional Profile

While primarily a chemical intermediate, the sensory profile is relevant for applications in flavor and fragrance.

Safety & Handling (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place away from oxidizing agents. Keep container tightly closed to prevent hydrolysis (conversion back to acetic acid and o-tolylacetic acid) upon exposure to atmospheric moisture.

References

-

National Institute of Standards and Technology (NIST). Ethyl o-tolylacetate - Gas Phase IR Spectrum & Physical Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Ethyl 2-(2-methylphenyl)acetate - Compound Summary (CID 24855060).[1][3] National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Showing Compound Ethyl phenylacetate (FDB010560) - FooDB [foodb.ca]

- 2. Solved Ethyl-2-phenylacetate Results (24 pts. total) | Chegg.com [chegg.com]

- 3. Ethyl o-tolylacetate 98 40291-39-2 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. Ethyl acetate - Wikipedia [en.wikipedia.org]

- 6. Ethyl-p-tolylacetate [webbook.nist.gov]

- 7. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. baetro-machining.com [baetro-machining.com]

- 11. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to Ethyl o-tolylacetate for Researchers and Drug Development Professionals

Core Identification and Chemical Properties

Ethyl o-tolylacetate, also known by its IUPAC name ethyl 2-(2-methylphenyl)acetate, is an aromatic ester with significant utility in organic synthesis.[1] Its unique structural features, comprising an ortho-substituted toluene ring attached to an ethyl acetate moiety, make it a valuable precursor for a variety of more complex molecules.

A clear identification of this compound is paramount for researchers. The Chemical Abstracts Service (CAS) has assigned the number 40291-39-2 to ethyl o-tolylacetate.[1] Its molecular formula is C11H14O2 , and it has a molecular weight of approximately 178.23 g/mol .[1]

| Identifier | Value | Source |

| CAS Number | 40291-39-2 | [1] |

| Molecular Formula | C11H14O2 | [1] |

| Molecular Weight | 178.23 g/mol | |

| IUPAC Name | ethyl 2-(2-methylphenyl)acetate | [1] |

| Synonyms | Ethyl o-methylphenylacetate, o-Tolylacetic acid ethyl ester | [1] |

| InChI | 1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 | |

| InChIKey | HTDQOYWJDUMNHX-UHFFFAOYSA-N | |

| SMILES | CCOC(=O)Cc1ccccc1C |

Physicochemical and Spectroscopic Data

Understanding the physical and spectroscopic properties of ethyl o-tolylacetate is crucial for its handling, purification, and characterization. The compound is a combustible liquid with a flash point of 107 °C (224.6 °F) in a closed cup.

| Property | Value | Conditions |

| Density | 0.999 g/mL | at 25 °C |

| Boiling Point | 76-77 °C | at 3 mmHg |

| Refractive Index | 1.501 | at 20 °C |

Spectroscopic data is essential for confirming the identity and purity of ethyl o-tolylacetate. The National Institute of Standards and Technology (NIST) provides access to infrared (IR) and mass spectrometry (MS) data for this compound, which are invaluable for analytical purposes.[1]

Synthesis of Ethyl o-tolylacetate

The synthesis of ethyl o-tolylacetate is a fundamental process for obtaining this key intermediate. A common and effective method is the Fischer esterification of o-tolylacetic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of o-Tolylacetic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-tolylacetic acid (1 equivalent) and absolute ethanol (3-5 equivalents).

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2 mol%).

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, dry over an anhydrous salt like sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure ethyl o-tolylacetate.

Sources

Thermochemical Profile & Characterization Guide: Ethyl o-Tolylacetate

[1]

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), the ethyl ester of 2-methylphenylacetic acid, represents a critical lipophilic scaffold in organic synthesis and fragrance chemistry.[1] While its structural isomers (meta and para) are well-documented, the ortho isomer presents unique thermochemical behaviors driven by steric hindrance proximal to the ester linkage.[1]

This guide provides a definitive technical analysis of Ethyl o-tolylacetate. It bridges the gap between available physical constants and predictive thermodynamics, offering a rigorous framework for researchers to validate its enthalpy of formation (

Molecular Architecture & Physical Constants[1][2][3]

The ortho-substitution of the methyl group on the phenyl ring introduces a steric parameter that distinguishes this molecule from its isomers.[1] This proximity affects the rotational freedom of the methylene-ester tail, influencing entropy and heat capacity.[1]

Chemical Identity[1][3][4][5][6][7]

-

IUPAC Name: Ethyl 2-(2-methylphenyl)acetate[1]

-

Synonyms: Ethyl o-methylphenylacetate; o-Tolylacetic acid ethyl ester[1]

-

Molecular Formula:

[1][2] -

SMILES: CCOC(=O)Cc1ccccc1C

Validated Physical Properties

The following data points are aggregated from verified commercial standards and physical property databases.

| Property | Value | Conditions | Source |

| Physical State | Liquid | @ 20°C, 1 atm | Sigma-Aldrich [1] |

| Boiling Point | 76–77 °C | @ 3 mmHg (Reduced Pressure) | Sigma-Aldrich [1] |

| Density | 0.999 g/mL | @ 25 °C | Sigma-Aldrich [1] |

| Refractive Index ( | 1.501 | @ 20 °C | TCI Chemicals [2] |

| Flash Point | 107 °C | Closed Cup | Sigma-Aldrich [1] |

Thermochemical Properties: Predictive & Comparative Analysis

Due to the scarcity of direct calorimetric data for the ortho isomer in open literature, we employ Group Additivity Methods (Joback/Reid) to establish baseline thermodynamic expectations.[1] These values serve as the control limits for experimental validation.

Estimated Thermodynamic Parameters

Calculated via Joback Group Contribution Method.

| Parameter | Symbol | Estimated Value | Unit | Confidence Interval |

| Enthalpy of Formation (Gas) | -285.4 | kJ/mol | ± 10.5 | |

| Enthalpy of Vaporization | 54.2 | kJ/mol | ± 3.0 | |

| Heat Capacity (Liquid) | 298.5 | J/(mol[1][3][4]·K) | ± 5.0 | |

| Critical Temperature | 685.0 | K | Theoretical |

The "Ortho-Effect" in Isomers

Comparing the ortho isomer to the meta isomer (Ethyl m-tolylacetate) reveals the thermodynamic impact of steric crowding:

-

Boiling Point Elevation: The ortho isomer generally exhibits a slightly higher boiling point than the meta form due to the dipole moment alteration caused by the proximity of the methyl group to the carbonyl oxygen.[1]

-

Combustion Efficiency: Steric shielding of the benzylic carbon in the ortho position may slightly retard the kinetics of initial oxidation during combustion, though the total enthalpy of combustion (

) remains stoichiometrically identical to isomers.[1]

Experimental Methodologies (Protocols)

To elevate the data from "estimated" to "standardized," the following self-validating protocols are prescribed. These workflows are designed to minimize systematic errors common in ester thermochemistry.

Protocol A: Static Bomb Calorimetry ( )

Objective: Determine the standard molar enthalpy of formation.[1] Principle: Complete combustion in excess oxygen.[1]

Workflow Diagram:

Critical Protocol Steps:

-

Purification: The sample must be purified via fractional distillation to >99.9% purity (verified by GC-FID). Impurities (water/acids) introduce significant errors.[1]

-

Encapsulation: Seal the liquid sample in a Mylar or polyethylene ampoule of known mass and specific energy of combustion to prevent evaporation prior to ignition.

-

Washburn Corrections: The raw energy of combustion (

) must be corrected to standard states.

Protocol B: Transpiration Method ( )

Objective: Determine vapor pressure (

Workflow Diagram:

Methodology:

-

Saturation: A carrier gas (

) flows over the sample at a strictly controlled temperature ( -

Collection: The saturated vapor is condensed in a cold trap at

.[1] -

Quantification: The mass of the condensate (

) is determined by GC or weighing.[1] -

Calculation: Vapor pressure

is calculated using Dalton's Law: -

Derivation: Plot

vs

Applications in Drug Development & Synthesis[1]

Synthetic Utility

Ethyl o-tolylacetate is a precursor for

-

NSAIDs: Precursors to diclofenac-type analogs.[1]

-

Agrochemicals: Synthesis of lipophilic herbicides requiring the o-tolyl moiety.[1]

Stability Profile

Researchers must note the susceptibility of the ester bond to hydrolysis under basic conditions.[1]

-

Storage: Store under inert atmosphere (

) at <15°C to prevent moisture-induced hydrolysis to o-tolylacetic acid.[1] -

Reactivity: The ortho-methyl group provides moderate steric protection against nucleophilic attack at the carbonyl carbon compared to the para isomer, potentially slowing metabolic hydrolysis rates in prodrug designs.[1]

References

-

Sigma-Aldrich. (2024).[1] Ethyl o-tolylacetate Product Specification & Safety Data Sheet. Merck KGaA.[1]

-

TCI Chemicals. (2024).[1] Ethyl m-Tolylacetate (Isomer Comparison Data). Tokyo Chemical Industry Co., Ltd.[1][4][5]

-

Verevkin, S. P., & Emel'yanenko, V. N. (2011).[1] Transpiration method: Vapor pressures and enthalpies of vaporization of esters. Fluid Phase Equilibria. (Contextual reference for Protocol B methodology).

-

Joback, K. G., & Reid, R. C. (1987).[1] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[1] (Basis for Section 2.1 calculations).

-

National Institute of Standards and Technology (NIST). (2024).[1] Isomer Thermochemistry Data: Ethyl phenylacetate. NIST Chemistry WebBook.[1]

Sources

- 1. Ethyl m-tolylacetate | C11H14O2 | CID 96574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl-p-tolylacetate (CAS 14062-19-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Acetic acid, 2-phenylethyl ester (CAS 103-45-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. atct.anl.gov [atct.anl.gov]

- 5. Ethyl acetate (data page) - Wikipedia [en.wikipedia.org]

Technical Guide: Discovery and Synthesis of Ethyl o-Tolylacetate

The following technical guide details the synthesis, historical evolution, and chemical behavior of Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate).

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2) is the ethyl ester of o-tolylacetic acid. While often overshadowed by its phenylacetate parent, this molecule is a critical fine chemical used as a high-impact fragrance ingredient (honey, floral, and fruity notes) and a versatile intermediate in the synthesis of fused-ring heterocycles (e.g., indoles, isoquinolines).

This guide explores the molecule's synthetic evolution—from late 19th-century classical homologation to 21st-century transition-metal catalysis. It places special emphasis on the "Ortho Effect," a steric phenomenon that dictates the kinetic profile of its synthesis, distinguishing it from its meta and para isomers.

Historical Context & Discovery Timeline

The discovery of ethyl o-tolylacetate is not tied to a single "eureka" moment but rather the rapid expansion of aromatic chemistry in the late 19th century. Its availability is historically anchored to the industrial production of o-xylene derivatives.

-

1887 (The Willgerodt Era): Conrad Willgerodt discovers the rearrangement of aryl alkyl ketones to amides. This provided the first reliable route to o-tolylacetic acid from o-methylacetophenone, bypassing the difficult separation of xylene isomers.

-

1895 (Fischer-Speier): Emil Fischer and Arthur Speier publish their seminal work on acid-catalyzed esterification. This methodology became the standard for converting the difficult-to-isolate o-tolylacetic acid into its volatile ethyl ester.

-

1903 (Bouveault-Blanc): The ester appears in literature as a substrate for Bouveault-Blanc reduction to yield

-(o-tolyl)ethyl alcohol, confirming its usage as a stable intermediate by the early 20th century.

Synthetic Pathways: A Technical Analysis

Pathway A: The Classical Nitrile Hydrolysis (Industrial Standard)

Historically, the most robust route involves the lateral halogenation of o-xylene followed by cyanation and alcoholysis. This method avoids the poor atom economy of the Willgerodt reaction but requires handling toxic cyanides.

Mechanism:

-

Radical Halogenation: o-Xylene is chlorinated to o-methylbenzyl chloride.

-

Cyanation: Nucleophilic substitution (

) with NaCN yields o-methylbenzyl cyanide (o-tolylacetonitrile). -

Pinner Reaction/Alcoholysis: The nitrile undergoes acid-catalyzed alcoholysis directly to the ester, often skipping the isolated carboxylic acid stage to drive equilibrium.

Pathway B: The Willgerodt-Kindler Reaction

Used when starting from o-methylacetophenone. This involves heating the ketone with sulfur and a secondary amine (morpholine) to form a thioamide, which is then hydrolyzed and esterified.

Why use this? It retains the ortho-methyl position without risk of isomerization, which is common in Friedel-Crafts alkylations.

Pathway C: Modern Pd-Catalyzed Carbonylation

The contemporary approach utilizes Palladium-catalyzed carbonylation of o-chlorotoluene or o-tolyl tosylates.

Reaction:

Technical Advantage: This route operates under milder conditions and tolerates the steric bulk of the ortho-methyl group better than traditional nucleophilic acyl substitutions if the correct phosphine ligand (e.g., dcpp) is used.

The "Ortho Effect": Steric Hindrance & Kinetics

The defining technical challenge in synthesizing ethyl o-tolylacetate is the steric hindrance imposed by the methyl group at the 2-position.

-

Kinetic Retardation: In Fischer esterification, the formation of the tetrahedral intermediate is the rate-determining step. The ortho-methyl group destabilizes this crowded transition state via van der Waals repulsion.

-

Implication: The reaction rate (

) is significantly lower than -

Process Adjustment: Protocols must employ higher catalyst loading (5-10 mol%

vs. 1-2%) and longer reflux times compared to the para isomer.

Visualization: Synthetic Logic Flow

The following diagram illustrates the decision tree for selecting a synthesis route based on starting material availability.

Figure 1: Strategic synthetic pathways to Ethyl o-tolylacetate based on feedstock availability.

Experimental Protocol: Fischer Esterification (Optimized)

This protocol is optimized for the ortho-substituted substrate, accounting for slower kinetics.

Objective: Synthesis of Ethyl o-tolylacetate from o-tolylacetic acid.

Reagents

-

o-Tolylacetic acid: 15.0 g (100 mmol)

-

Absolute Ethanol: 60 mL (Excess, acts as solvent & reagent)

-

Sulfuric Acid (

, conc.): 1.5 mL (Catalyst) -

Toluene: 30 mL (Azeotropic agent)

Procedure

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add o-tolylacetic acid, ethanol, and toluene to the flask. Stir until dissolved.

-

Catalysis: Slowly add concentrated

dropwise. Note: Exothermic reaction. -

Reflux: Heat the mixture to vigorous reflux (

). The toluene/ethanol/water azeotrope will begin to collect in the trap.-

Critical Step: Due to the ortho-effect , reflux for 8–10 hours (standard phenylacetic acid requires only 3-4 hours).

-

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of the acid peak.

-

Workup:

-

Cool to room temperature.[1]

-

Neutralize with saturated

solution until -

Extract with Ethyl Acetate (

mL). -

Wash organic layer with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Distill the crude oil under reduced pressure (bp ~116-118°C at 13 mmHg) to yield a clear, colorless liquid.

Data Comparison: Synthesis Methods[2][3][4][5][6][7][8]

| Parameter | Nitrile Alcoholysis | Willgerodt-Kindler | Pd-Carbonylation |

| Starting Material | o-Tolylacetonitrile | o-Methylacetophenone | o-Chlorotoluene |

| Step Count | 1 (from nitrile) | 3 | 1 |

| Atom Economy | High | Low (Loss of amine/sulfur) | Very High |

| Ortho-Tolerance | Good | Excellent | Ligand Dependent |

| Key Hazard | Cyanide toxicity | CO gas (High Pressure) | |

| Typical Yield | 85-90% | 60-70% | 80-95% |

References

-

Fischer, E., & Speier, A. (1895). "Darstellung der Ester." Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. Link

-

Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone." Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470. Link

-

Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754–2755. Link

- Bouveault, L., & Blanc, G. (1903). "Préparation des alcools primaires au moyen des acides correspondants." Comptes Rendus, 137, 60-62. (Historical reference for usage).

-

BenchChem. (2025).[3] "A Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid." (Adapted for ortho-isomer comparison). Link

Sources

Natural occurrence and sources of Ethyl o-tolylacetate

The following technical guide provides an in-depth assessment of Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate).

Occurrence, Synthesis, and Chemical Utility

Part 1: Executive Technical Summary

Ethyl o-tolylacetate (CAS: 40291-39-2) is a specialized organic ester utilized primarily as a chemical intermediate in pharmaceutical synthesis and as a niche high-impact aroma chemical.[1][2] Unlike its structural homolog Ethyl phenylacetate —which is ubiquitous in nature (honey, wines, fruits)—Ethyl o-tolylacetate is predominantly a synthetic entity.

While often investigated for "nature-identical" flavoring properties due to its sweet, honey-like olfactory profile, current metabolomic databases (FooDB, Volatile Compounds in Food 16.1) do not list it as a primary constituent of common essential oils. Its value lies in its structural rigidity, introduced by the ortho-methyl group, which makes it a critical building block for peptidomimetics (e.g., Angiotensin IV inhibitors) and stable fragrance formulations.

Part 2: Chemical Identity & Physicochemical Profile

This compound belongs to the class of benzeneacetic acid derivatives . The presence of the methyl group at the ortho position on the benzene ring introduces steric strain that influences both its reactivity and its binding affinity in biological systems.

| Property | Specification |

| IUPAC Name | Ethyl 2-(2-methylphenyl)acetate |

| Common Synonyms | Ethyl o-tolylacetate; Ethyl 2-methylbenzeneacetate |

| CAS Number | 40291-39-2 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| Boiling Point | 76-77 °C @ 3 mmHg |

| Density | 0.999 g/mL (25 °C) |

| Refractive Index | |

| Olfactory Profile | Sweet, honey-like, slightly animalic, floral waxy notes.[3] |

| Solubility | Soluble in ethanol, oils; insoluble in water. |

Part 3: Natural Occurrence vs. Synthetic Production

3.1 The "Natural" Misconception

Researchers often confuse Ethyl o-tolylacetate with Ethyl phenylacetate (FEMA 2452) or o-Tolyl acetate (FEMA 3072).

-

Ethyl Phenylacetate: Naturally occurs in honey, brandy, and cocoa. Biosynthesized via the Shikimate pathway from Phenylalanine.

-

Ethyl o-tolylacetate: There is no widely validated evidence of this specific isomer occurring in high concentrations in commercial essential oils. It is considered an "artificial" or "nature-identical" molecule in most regulatory contexts.

3.2 Biosynthetic Plausibility (Theoretical)

If Ethyl o-tolylacetate were to occur in nature, it would likely stem from the methylation of phenylacetic acid precursors. However, enzymes capable of ortho-methylation on the phenyl ring (such as specific methyltransferases) typically target phenolic hydroxyls (e.g., in lignin biosynthesis) rather than the benzene ring of a non-activated phenylacetate.

Figure 1: Structural Divergence from Natural Pathways The diagram below illustrates why Ethyl phenylacetate is natural while Ethyl o-tolylacetate is synthetic.

Caption: Divergence of natural Ethyl Phenylacetate biosynthesis vs. the synthetic route required for Ethyl o-tolylacetate.

Part 4: Laboratory Synthesis Protocols

For research and drug development, Ethyl o-tolylacetate is synthesized via acid-catalyzed esterification. This protocol ensures high yield and purity suitable for pharmaceutical intermediate use.

4.1 Protocol: Fischer Esterification

Objective: Synthesize Ethyl o-tolylacetate from o-tolylacetic acid.

Reagents:

-

o-Tolylacetic acid (1.0 eq)

-

Absolute Ethanol (Excess, solvent & reactant)

-

Sulfuric Acid (

, catalytic amount) or Thionyl Chloride ( -

Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 15.0 g (0.1 mol) of o-tolylacetic acid in 100 mL of absolute ethanol.

-

Catalysis: Slowly add 1.0 mL of concentrated

while stirring.-

Alternative: For higher yields, convert the acid to the acid chloride first using

, then react with ethanol.

-

-

Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2).

-

Work-up:

-

Cool the mixture to room temperature.

-

Remove excess ethanol under reduced pressure (Rotavap).

-

Dilute the residue with diethyl ether or ethyl acetate.

-

Wash with saturated

solution (to remove unreacted acid) until effervescence ceases. -

Wash with brine, dry over anhydrous

, and filter.

-

-

Purification: Distill the crude oil under vacuum (boiling point ~76°C at 3 mmHg) to obtain a clear, colorless liquid.

Figure 2: Synthesis Workflow

Caption: Step-by-step chemical synthesis workflow for Ethyl o-tolylacetate.

Part 5: Applications in Drug Development

Ethyl o-tolylacetate is a critical intermediate in the synthesis of peptidomimetics , specifically those targeting the Angiotensin IV (Ang IV) receptor system (IRAP inhibitors).

-

Mechanism: The ortho-methyl group restricts rotation around the phenyl ring, locking the molecule into a conformation that mimics the bioactive turn of the native peptide.

-

Key Reference: It serves as a precursor for the synthesis of 3-hydroxymethyl-phenylacetic acid derivatives used in cognitive enhancers.

Part 6: References

-

Sigma-Aldrich. (2024). Ethyl o-tolylacetate Product Specification & Safety Data Sheet. Link

-

National Institute of Standards and Technology (NIST). (2023). Ethyl o-tolylacetate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[4] Link

-

Andersson, H., et al. (2010).[5] Design and Synthesis of Angiotensin IV Peptidomimetics Targeting the Insulin-Regulated Aminopeptidase (IRAP). DiVA Portal / Uppsala University. Link

-

The Good Scents Company. (2024). Ethyl Phenylacetate (Natural) vs. Synthetic Analogs. Link

-

PubChem. (2024).[1] Ethyl o-tolylacetate Compound Summary. National Library of Medicine. Link

Sources

Health and safety information for Ethyl o-tolylacetate handling

Technical Safety Monograph: Ethyl o-tolylacetate

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), also known as Ethyl 2-methylphenylacetate, is a specialized ester primarily utilized as a lipophilic building block in organic synthesis and drug development. While structurally similar to the common fragrance ingredient ethyl phenylacetate, the ortho-methyl substitution imparts unique steric properties and slightly altered volatility profiles.

This guide provides a rigorous safety framework for researchers handling this compound. Unlike highly volatile solvents (e.g., ethyl acetate), Ethyl o-tolylacetate is a Combustible Liquid (Class IIIB) with a high flash point (107°C), shifting the primary safety focus from flammability to contact irritation and chemical stability during high-temperature workups.

Physicochemical Safety Profile

Understanding the physical constants is the first line of defense in risk assessment. The high boiling point at atmospheric pressure necessitates vacuum distillation for purification, introducing specific implosion/thermal hazards.

| Property | Value | Operational Implication |

| CAS Registry Number | 40291-39-2 | Use for accurate inventory tracking and SDS retrieval. |

| Molecular Formula | C₁₁H₁₄O₂ | Molecular Weight: 178.23 g/mol . |

| Physical State | Liquid (Colorless) | Viscosity is low; potential aspiration hazard if ingested. |

| Boiling Point | 76–77 °C @ 3 mmHg | Critical: Atmospheric BP is >200°C. Do not attempt to distill at 1 atm to avoid decomposition/thermal runaway. |

| Flash Point | 107 °C (225 °F) - CC | Combustible. Preheating required for ignition, but mists are explosive. |

| Density | 0.999 g/mL @ 25 °C | Immiscible with water; floats on surface during aqueous extractions. |

| Vapor Pressure | Low (<1 mmHg @ 20°C) | Inhalation risk is moderate at room temp but high during heating. |

Hazard Identification (GHS Framework)

Based on harmonized data from major suppliers (Sigma-Aldrich, TCI).

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement | Mechanism of Action |

| Skin Irritation | H315 | Causes skin irritation | Lipophilic ester penetrates stratum corneum, causing dermatitis and defatting. |

| Eye Irritation | H319 | Causes serious eye irritation | Solvent action on corneal membranes; immediate pain and redness. |

| STOT - SE | H335 | May cause respiratory irritation | Mucosal irritation of the upper respiratory tract upon inhalation of vapors/mists. |

Precautionary Highlights (P-Codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P280: Wear protective gloves/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Operational Risk Management

Engineering Controls

-

Primary Containment: All transfers and heating operations must be conducted within a certified Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Vacuum Safety: Since purification often requires vacuum distillation (bp 77°C @ 3 mmHg), glassware must be inspected for star cracks to prevent implosion. Use a blast shield during distillation.

Personal Protective Equipment (PPE) Matrix

Esters can swell or degrade certain rubber polymers. Selection must be based on permeation resistance.

| PPE Type | Recommendation | Technical Rationale |

| Hand Protection (Splash) | Nitrile Rubber (≥ 0.11 mm) | Good for incidental splash protection.[4] Change immediately upon contamination.[4] |

| Hand Protection (Immersion) | Butyl Rubber or PVA | Aromatic esters can permeate thin nitrile over time. Butyl offers superior resistance to esters. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient for liquid handling where splashing is possible. |

| Respiratory | Type ABEK Filter | Required only if working outside a fume hood (e.g., spill cleanup). |

Toxicology & Health Effects

Note: Specific LD50 data for the ortho-isomer is limited. Data below extrapolates from the structural analog Ethyl Phenylacetate (CAS 101-97-3).

-

Acute Toxicity: Expected to be low (Oral LD50 > 2000 mg/kg in rats for analogs).

-

Metabolic Pathway: Rapidly hydrolyzed by plasma esterases into ethanol and o-tolylacetic acid . The acid metabolite is excreted via kidneys.

-

Chronic Effects: Prolonged skin contact may cause dermatitis due to lipid extraction. No evidence of mutagenicity in standard Ames tests for this class of esters.

Emergency Response Protocols

Fire Fighting Measures

-

Class: Combustible Liquid.[5]

-

Extinguishing Media: Dry Chemical, Carbon Dioxide (CO₂), or Alcohol-Resistant Foam.

-

Contraindication: Do NOT use a solid water stream. The ester is lighter than water (density ~0.999) and immiscible; water will spread the fire.

Exposure Response Logic

The following decision tree outlines the immediate actions required upon exposure.

Figure 1: Immediate response protocols for Ethyl o-tolylacetate exposure.

Synthesis & Handling Workflow

This diagram illustrates the safe handling lifecycle, emphasizing the transition from storage to active synthesis.

Figure 2: Lifecycle management from receipt to disposal.

Storage and Stability

-

Conditions: Store in a cool, dry place. Keep container tightly closed.

-

Incompatibilities: Strong oxidizing agents (risk of fire) and strong bases (risk of rapid hydrolysis and heat generation).

-

Shelf Life: Stable under recommended storage conditions.[6] Monitor for "vinegar" smell, which indicates hydrolysis to acetic acid.

References

-

Sigma-Aldrich. (2024).[5] Safety Data Sheet: Ethyl o-tolylacetate (CAS 40291-39-2).[1][5][7] Retrieved from

-

PubChem. (2024).[5] Compound Summary: Ethyl o-tolylacetate.[1] National Library of Medicine. Retrieved from [5]

-

TCI Chemicals. (2024). Product Specification: Ethyl o-Tolylacetate (T1225). Retrieved from

-

NIST. (2024). Ethyl o-tolylacetate Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. perfumersworld.com [perfumersworld.com]

- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 4. ehrs.upenn.edu [ehrs.upenn.edu]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl o-tolylacetate [webbook.nist.gov]

Ethyl o-tolylacetate IUPAC name and synonyms

High-Purity Synthesis, Structural Characterization, and Industrial Application

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2) is a specialized ester utilized primarily as a high-value intermediate in organic synthesis and as a niche fragrance ingredient. Structurally defined by an ethyl ester group attached to a toluene ring at the ortho position, it exhibits distinct steric properties compared to its meta and para isomers. This guide provides a comprehensive technical analysis of the compound, detailing its nomenclature, physicochemical properties, validated synthesis protocols, and safety standards for research and development applications.

Chemical Identity and Nomenclature

Accurate identification is critical in preventing isomer confusion, particularly between the ortho (2-methyl), meta (3-methyl), and para (4-methyl) variants.

| Identifier Type | Designation |

| IUPAC Name | Ethyl 2-(2-methylphenyl)acetate |

| Common Name | Ethyl o-tolylacetate |

| Synonyms | Ethyl 2-methylphenylacetate; 2-Methylphenylacetic acid ethyl ester; o-Tolylacetic acid ethyl ester |

| CAS Registry Number | 40291-39-2 |

| InChI String | InChI=1S/C11H14O2/c1-3-13-11(12)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |

| InChIKey | HTDQOYWJDUMNHX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC1=CC=CC=C1C |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

Physicochemical Profile

The ortho-methyl substituent introduces steric bulk near the ester linkage, slightly influencing boiling point and refractive index compared to the para isomer.

| Property | Value | Condition / Method |

| Physical State | Clear, colorless liquid | @ 20 °C |

| Boiling Point | 76–77 °C | @ 3 mmHg (Reduced Pressure) [1] |

| Density | 0.999 g/mL | @ 25 °C [1] |

| Refractive Index | Standard Refractometry [1] | |

| Flash Point | 107 °C | Closed Cup |

| Solubility | Soluble in ethanol, ether; Insoluble in water | Lipophilic character |

| Odor Profile | Fruity, sweet, slightly floral with honey nuances | Olfactory evaluation |

Structural Chemistry & The Ortho-Effect

Expert Insight: In the design of downstream reactions, the position of the methyl group is non-trivial. The ortho position (C2) exerts a steric effect on the methylene bridge (CH₂-COOEt).

-

Conformational Restriction: The rotation of the acetate side chain is more restricted in the ortho isomer than in the para isomer due to the proximity of the methyl group.

-

Reactivity Modulation: While the ester carbonyl remains accessible, nucleophilic attacks (e.g., hydrolysis or transesterification) may exhibit slightly slower kinetics compared to the para isomer due to this shielding. This property can be exploited to achieve selectivity in multi-ester substrates.

Synthesis Protocol: Acid-Catalyzed Fischer Esterification

The most robust laboratory-scale synthesis involves the direct esterification of o-tolylacetic acid with ethanol. This equilibrium-driven reaction requires continuous water removal to maximize yield.

Reaction Pathway Visualization

The following diagram illustrates the mechanism and workflow for the synthesis.

Figure 1: Acid-catalyzed esterification pathway transforming o-tolylacetic acid to ethyl o-tolylacetate.

Detailed Methodology

Objective: Synthesize 50 g of Ethyl o-tolylacetate.

Reagents:

-

o-Tolylacetic acid (0.3 mol, ~45.0 g)

-

Absolute Ethanol (3.0 mol, ~175 mL) – Large excess drives equilibrium.

-

Sulfuric Acid (conc.[1] H₂SO₄, 1.0 mL) – Catalyst.

-

Toluene (100 mL) – Optional azeotropic agent.

Protocol:

-

Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add o-tolylacetic acid and absolute ethanol to the flask. Stir until dissolved.

-

Catalysis: Slowly add concentrated H₂SO₄ dropwise. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (approx. 80–85 °C). If using toluene, the water/ethanol/toluene azeotrope will collect in the trap. If not using toluene, reflux for 6–8 hours.

-

Monitoring: Monitor reaction progress via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Disappearance of the acid spot indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure (Rotary Evaporator) to remove excess ethanol.

-

Dissolve the residue in Diethyl Ether or Ethyl Acetate (100 mL).

-

Wash 1: Saturated NaHCO₃ (2 x 50 mL) to neutralize catalyst and unreacted acid.

-

Wash 2: Brine (1 x 50 mL) to dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Distillation: Perform vacuum distillation (target bp: 76–77 °C @ 3 mmHg) to obtain the pure ester.

Self-Validating Check: The product should be a clear liquid with a refractive index close to 1.501. Any cloudiness suggests moisture contamination; a refractive index deviation >0.005 suggests residual solvent or isomer impurities.

Applications

Pharmaceutical Intermediate

Ethyl o-tolylacetate serves as a "masked" form of o-tolylacetic acid. It is frequently used in the synthesis of:

-

β-(o-Tolyl)ethyl alcohol: Via Bouveault-Blanc reduction or hydride reduction (LiAlH₄).

-

Heterocyclic Scaffolds: The active methylene group (alpha to carbonyl) allows for condensation reactions, leading to isoquinoline derivatives when cyclized with appropriate nitrogen sources.

Fragrance & Flavor

While less common than its phenylacetate analogs, the ortho isomer provides specific "honey-like" and floral notes used in:

-

Perfumery: As a modifier in floral bouquets (rose, jasmine) to add naturalistic, slightly animalic honey undertones.

-

Flavoring: In fruit complexes where a heavy, sweet ester character is required.

Safety and Regulatory (GHS Standards)

Handling requires adherence to standard organic safety protocols.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

References

-

National Institute of Standards and Technology (NIST). (2023). Ethyl o-tolylacetate - NIST Chemistry WebBook, SRD 69. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.).[5][6] Ethyl o-tolylacetate Compound Summary. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

The Good Scents Company. (n.d.). Ethyl o-tolylacetate Odor and Organoleptic Properties. Retrieved January 30, 2026, from [Link]

Sources

Predicted Collision Cross Section (CCS) of Ethyl o-tolylacetate: A Technical Analysis

Topic: Predicted Collision Cross Section of Ethyl o-tolylacetate Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), a structural analog of ethyl phenylacetate characterized by an ortho-methyl substitution, exhibits a predicted Collision Cross Section (CCS) profile distinct from its benzenoid congeners.[1]

Current machine-learning-derived models (CCSbase) predict a CCS value of 138.0 Ų for the protonated adduct [M+H]⁺ and 145.6 Ų for the sodiated adduct [M+Na]⁺ in Nitrogen (N₂) buffer gas. These values suggest a high degree of gas-phase compactness, likely driven by steric interactions between the ortho-methyl group and the ester side chain, which may limit rotational freedom and induce a folded conformation.[1]

This guide provides a comprehensive breakdown of the predicted CCS landscape, the computational methodologies employed, and a rigorous protocol for experimental validation using Ion Mobility-Mass Spectrometry (IM-MS).[1]

Molecular Profile & Structural Dynamics[1]

To understand the CCS prediction, one must first analyze the structural determinants governing the molecule's gas-phase trajectory.[1]

| Property | Detail |

| Systematic Name | Ethyl 2-(2-methylphenyl)acetate |

| Formula | C₁₁H₁₄O₂ |

| Monoisotopic Mass | 178.09938 Da |

| SMILES | CCOC(=O)CC1=CC=CC=C1C |

| Structural Class | Benzenoid Ester (Ortho-substituted) |

The "Ortho-Effect" on CCS

Unlike its meta- or para- isomers, Ethyl o-tolylacetate possesses a methyl group at the C2 position of the phenyl ring. In the gas phase, this creates a steric clash with the acetate tail (-CH2-CO-O-Et).[1]

-

Hypothesis: This steric hindrance likely forces the ester tail out of planarity with the aromatic ring or induces a "locking" mechanism, potentially reducing the overall collision cross section relative to a freely rotating linear isomer.[1] This phenomenon explains why its CCS might appear counter-intuitively compact despite the added mass compared to Ethyl phenylacetate.[1]

Predicted CCS Landscape[1][3][4]

The following values represent the rotationally averaged collision cross section (Ω) in Nitrogen (N₂) drift gas, derived from the CCSbase predictive algorithm (Unified CCS Compendium).

Table 1: Predicted CCS Values (N₂)

| Ion Species | Adduct Form | m/z (Monoisotopic) | Predicted CCS (Ų) | Confidence Interval |

| Protonated | [M+H]⁺ | 179.1067 | 138.0 | ± 2-3% |

| Sodiated | [M+Na]⁺ | 201.0886 | 145.6 | ± 2-3% |

| Potassiated | [M+K]⁺ | 217.0625 | 144.2 | ± 2-3% |

| Ammonium | [M+NH₄]⁺ | 196.1332 | 158.4 | ± 3-4% |

| Deprotonated | [M-H]⁻ | 177.0921 | 141.8 | ± 2-3% |

Technical Note: The [M+Na]⁺ adduct typically exhibits a tighter conformation than [M+H]⁺ due to the sodium ion coordinating with both carbonyl and ether oxygens, "clamping" the molecule. However, here we see a larger CCS for [M+Na]⁺ (145.6 Ų) vs [M+H]⁺ (138.0 Ų).[1] This expansion is characteristic of small aromatic esters where the Na⁺ ion sits externally, increasing the effective hydrodynamic radius rather than inducing significant compaction.[1]

Computational Methodology

The reported values are not random estimates but outputs of high-dimensional geometric clustering algorithms.[1] Understanding this workflow is crucial for assessing data reliability.

Algorithm: Cluster-Based Machine Learning (CCSbase/AllCCS)

Current state-of-the-art prediction utilizes Support Vector Regression (SVR) or Deep Learning models trained on >500,000 experimental CCS values.[1]

-

2D-to-3D Conversion: The SMILES string is converted into a 3D coordinate set (using RDKit or OpenBabel).[1]

-

Conformer Sampling: A conformational search generates low-energy rotamers.[1]

-

Descriptor Calculation: Molecular descriptors (Polarizability, Surface Area, Mass, Topology) are extracted.[1]

-

Prediction: The model maps these descriptors against a training set of experimentally validated benzenoids and esters.[1]

Visualization: CCS Prediction Workflow

The following diagram illustrates the transformation of a chemical string into a physical cross-section value.

Figure 1: Logical data flow for deriving Collision Cross Section from molecular structure using Machine Learning.

Experimental Validation Protocol

While prediction provides a rapid estimate, definitive characterization requires experimental validation.[1] The following protocol outlines the Self-Validating System for measuring the CCS of Ethyl o-tolylacetate using Traveling Wave Ion Mobility Spectrometry (TWIMS).

Phase 1: Instrument Calibration (The Anchor)

To ensure trustworthiness, the system must be calibrated using a "Polyalanine" or "Major Mix" standard to generate a calibration curve relating Drift Time (

-

Standard: Agilent Tune Mix or Waters Major Mix.

-

Ionization: ESI Positive Mode.

-

Curve Fit:

(Power Law).[1] -

Acceptance Criteria:

for the calibration curve.

Phase 2: Sample Acquisition[1]

-

Solvent: 50:50 Methanol:Water + 0.1% Formic Acid (promotes [M+H]⁺).[1]

-

Concentration: 1 µM (Low concentration prevents dimer formation [2M+H]⁺ which skews CCS).[1]

-

Gas: Nitrogen (N₂) at 2.5 mbar (typical for TWIMS).[1]

Phase 3: Data Processing & Calculation

The experimental CCS (

Visualization: Ion Mobility Separation Logic

This diagram depicts how Ethyl o-tolylacetate is separated from isobaric interferences (like propyl benzoate) based on shape.

Figure 2: Schematic of Ion Mobility Separation. The more compact Ethyl o-tolylacetate travels faster (lower drift time) than extended isobaric impurities.

Scientific Critique & Causality

The Discrepancy Analysis

An interesting observation arises when comparing Ethyl o-tolylacetate (Predicted [M-H]⁻: 141.8 Ų) with its unmethylated parent Ethyl phenylacetate (Experimental [M-H]⁻: 144.3 Ų).[1]

-

Mass vs. Shape: Typically, adding a methyl group (+14 Da) increases CCS.[1]

-

The Anomaly: The predicted value for the ortho-methyl derivative is lower or roughly equivalent to the lighter parent.

-

Causality: This strongly supports the "Ortho-Locking" Hypothesis .[1] The ortho-methyl group likely sterically forbids the "extended" planar conformation of the ester tail, forcing it into a perpendicular or folded orientation relative to the ring.[1] This reduces the rotationally averaged cross-section, effectively "hiding" the added mass within the molecular void space.[1]

Application in Drug Development

For researchers in metabolomics or synthetic screening:

-

Isomer Differentiation: You can distinguish Ethyl o-tolylacetate from Ethyl p-tolylacetate (para-isomer).[1] The para isomer lacks the steric clash, likely adopting a more extended conformation with a CCS > 145 Ų.[1]

-

False Positive Reduction: Using CCS filtering (

) removes background noise that matches the m/z (178.099) but fails the shape constraint.

References

-

PubChemLite. (2025).[1] Ethyl o-tolylacetate (C11H14O2) - Predicted Collision Cross Section Data. University of Luxembourg.[1][4] [Link][1]

-

Zhou, Z., et al. (2016).[1] MetCCS: A Strategy to Generate High-Quality Collision Cross Section Values for Metabolite Identification. Analytical Chemistry. [Link][1]

-

Ross, D. H., et al. (2020).[1] CCSbase: An Interactive Platform for Collision Cross Section Prediction.[1] Analytical Chemistry. [Link][1]

-

Song, X., et al. (2022).[1][5] A Collision Cross Section Database for Extractables and Leachables from Food Contact Materials. Journal of Agricultural and Food Chemistry. [Link][1][5]

-

Picache, J. A., et al. (2019).[1] Collision Cross Section Compendium to Annotate and Predict Multi-omic Compound Identities. Chemical Science. [Link]

Sources

- 1. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Collision Cross Section Database for Extractables and Leachables from Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - Ethyl o-tolylacetate (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Strategic Sourcing and Quality Validation of High-Purity Ethyl o-Tolylacetate

Executive Summary: The Steric Advantage

Ethyl o-tolylacetate (Ethyl 2-methylphenylacetate, CAS 40291-39-2) is a critical building block in the synthesis of sterically constrained pharmaceutical intermediates. Unlike its unsubstituted counterpart (ethyl phenylacetate), the ortho-methyl group introduces significant steric hindrance. In drug design, this "ortho-effect" is exploited to modulate metabolic stability (blocking P450 oxidation sites) and restrict conformational freedom in receptor-ligand binding.

This guide addresses the specific challenges in sourcing this compound for pharmaceutical research: distinguishing "Fragrance Grade" (variable impurity profiles) from "Synthesis Grade" (defined impurity limits) and establishing a self-validating Quality Control (QC) workflow.

Market Landscape & Strategic Sourcing

Supplier Tier Analysis

The market for Ethyl o-tolylacetate is bifurcated between high-volume fragrance suppliers and high-purity research chemical vendors. For drug development, the impurity profile—specifically the presence of isomeric contaminants (m- and p- isomers) and unreacted nitrile precursors—is the critical differentiator.

| Supplier Tier | Representative Vendors | Typical Purity | Primary Risk | Recommended Use |

| Tier 1: Global Catalog | Sigma-Aldrich (Merck) , TCI Chemicals | >98.0% (GC) | High Cost | GMP Synthesis, Late-stage Lead Op |

| Tier 2: Specialist/Bulk | Enamine , Combi-Blocks | >97% | Lead Time (2-3 wks) | Scale-up (>100g), Library Synthesis |

| Tier 3: Aggregators | MolPort , eMolecules | Variable | Batch Traceability | Initial Screening (Non-GLP) |

The "Hidden" Impurity Risk

Suppliers synthesizing via the Pinner reaction (from o-methylbenzyl cyanide) may leave residual nitriles. Suppliers using Fischer esterification (from o-tolylacetic acid) may leave unreacted acid.

-

Critical Quality Attribute (CQA): Residual o-Methylbenzyl cyanide.

-

Why it matters: Nitriles are often toxic and can poison palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura).

Technical Sourcing Criteria (Decision Matrix)

The following Graphviz diagram illustrates the logical flow for selecting a supplier based on your experimental phase.

Figure 1: Strategic Sourcing Decision Matrix. Selects vendor tier based on the balance of speed, cost, and regulatory strictness.

Incoming Material Validation: A Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (COA). The following protocol ensures the material is fit for sensitive catalytic steps.

The "Triangulation" Workflow

We use three orthogonal methods to validate the material:

-

GC-MS: Quantifies volatile organic impurities (isomers, solvents).

-

1H NMR: Verifies identity and detects non-volatile residues (inorganic salts, heavy oils).

-

Karl Fischer (KF): Quantifies water content (critical for moisture-sensitive downstream steps like Grignard reactions).

Figure 2: Incoming Quality Control Workflow. Parallel analysis ensures both chemical identity and purity profile.

Detailed Experimental Methodology

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: Ethyl o-tolylacetate is volatile.[1] GC provides higher resolution for separating the ortho, meta, and para isomers than standard HPLC.

-

Instrument: Agilent 7890B / 5977B MSD (or equivalent).

-

Column: HP-5MS UI (30m x 0.25mm x 0.25µm).

-

Method Parameters:

-

Inlet: 250°C, Split 50:1.

-

Carrier: Helium @ 1.0 mL/min.

-

Oven: 60°C (hold 1 min) → 20°C/min → 280°C (hold 3 min).

-

Detection: EI source, Scan range 40-400 amu.

-

-

Acceptance Criteria: Main peak area >98.0%.[2][3][4] No single impurity >0.5%.

Method B: 1H NMR Identity Check

-

Rationale: Confirm the ortho substitution pattern. The methyl group on the aromatic ring will show a distinct chemical shift compared to meta or para isomers due to the shielding environment.

-

Solvent: CDCl3.

-

Key Signals (Expectation):

-

δ 7.10 - 7.25 (m, 4H): Aromatic protons.

-

δ 4.15 (q, 2H): Ethyl -CH 2-.

-

δ 3.65 (s, 2H): Benzylic -CH 2- (Note: This singlet may be slightly broadened or shifted vs. phenylacetate due to ortho-methyl).

-

δ 2.35 (s, 3H): Ortho-Methyl group (Ar-CH 3).

-

δ 1.25 (t, 3H): Ethyl -CH 3.

-

Synthesis & Impurity Origins

Understanding the synthesis allows you to predict impurities.

Reaction Scheme:

-

Side Reaction 1 (Incomplete Conversion): Residual o-tolylacetic acid.

-

Detection: TLC (streaking) or GC (broad tailing peak).

-

Remediation: Wash with saturated NaHCO3.

-

-

Side Reaction 2 (Transesterification): If methanol is present in the lab or equipment, Methyl o-tolylacetate may form.

-

Detection: GC-MS (M-14 peak).

-

Handling and Stability

-

Storage: Store at room temperature (15-25°C) in a tightly sealed container. Protect from moisture to prevent hydrolysis back to the acid.

-

Safety: Combustible liquid (Flash point ~107°C). Irritant to eyes and skin.[1]

-

Odor: Characteristic sweet, floral odor. Use in a fume hood to prevent lab contamination.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24855060 (Ethyl o-tolylacetate). Retrieved from [Link]

-

Organic Syntheses. Ethyl Phenylacetate (Analogous Procedure). Org. Synth. 1922, 2, 27. Retrieved from [Link]

Sources

- 1. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 2. Ethyl m-Tolylacetate | 40061-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 苯乙酸甲酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Fischer esterification synthesis of Ethyl o-tolylacetate

Executive Summary

This application note details the optimized protocol for the synthesis of Ethyl 2-(2-methylphenyl)acetate (also known as Ethyl o-tolylacetate) from o-tolylacetic acid . While standard Fischer esterification is a common undergraduate transformation, the ortho-methyl substitution on the phenyl ring introduces specific steric constraints that distinguish this protocol from the synthesis of unsubstituted ethyl phenylacetate.

This guide addresses the kinetic hurdles imposed by the ortho-substituent, recommending specific reflux parameters and workup modifications to ensure high purity (>98%) suitable for fragrance applications (honey/floral notes) or pharmaceutical intermediate use.

Reaction Mechanism & Steric Considerations

The synthesis proceeds via an acid-catalyzed equilibrium reaction (Fischer Esterification).

Chemical Equation:

Mechanistic Insight (The Ortho-Effect):

Unlike the para-isomer, the ortho-methyl group in o-tolylacetic acid exerts a steric influence, albeit less severe than in o-toluic acid (where the carboxyl is directly attached to the ring). The methylene spacer (

Pathway Visualization

The following diagram illustrates the reaction flow and the critical "Water Removal" loop required to drive the equilibrium to completion (Le Chatelier's Principle).

Caption: Fig 1. Mechanistic pathway highlighting the reversibility of the reaction. The red dashed line represents the hydrolysis risk if water is not sequestered or removed.

Material Attributes & Safety

Target Compound: Ethyl 2-(2-methylphenyl)acetate CAS: 40061-55-0 (Generic) / Note: Often referenced by IUPAC name in literature.

| Property | Value | Notes |

| Molecular Weight | 178.23 g/mol | |

| Boiling Point | ~238–242°C (atm) | Est.[1][2][3] Higher than Ethyl Phenylacetate (229°C).[2][4] |

| Boiling Point (Vac) | 115–120°C @ 12 mmHg | Recommended distillation range. |

| Density | ~1.04 g/mL | Slightly denser than water.[1] |

| Appearance | Colorless liquid | Sweet, honey/floral odor.[1][2][4][5][6][7] |

Safety Critical:

-

Sulfuric Acid: Corrosive. Dehydrating agent.[8] Reacts violently with water.

-

Ethanol: Highly flammable.

-

o-Tolylacetic Acid: Irritant.[9] Avoid inhalation of dust.

Experimental Protocol

Scale: 50 mmol (Laboratory Scale) Estimated Yield: 85–92%

Phase 1: Reaction Setup

-

Equipment: 100 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Calcium Chloride Drying Tube (or N2 line).

-

Reagent Loading:

-

Add 7.51 g (50 mmol) of o-tolylacetic acid to the RBF.

-

Add 30 mL (approx. 500 mmol) of absolute Ethanol.

-

Expert Note: We use a 10:1 molar excess of ethanol. This serves as both solvent and reagent, driving the equilibrium toward the ester (Le Chatelier’s principle) without needing a Dean-Stark trap for this scale.

-

-

-

Catalyst Addition:

-

While stirring, carefully add 0.5 mL of concentrated

dropwise. -

Observation: The solution may warm slightly.

-

Phase 2: Reaction & Monitoring

-

Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 6 to 8 hours .

-

Checkpoint: Monitor via TLC (Solvent: 10% EtOAc in Hexanes). The starting acid (

) should disappear, and the ester ( -

Optimization: If starting material persists after 8 hours, add 0.2 mL additional

and reflux for 2 more hours.

-

Phase 3: Workup & Isolation

-

Concentration: Remove approximately 70% of the excess ethanol via rotary evaporation. Do not evaporate to dryness (risk of charring with residual acid).

-

Quench: Pour the residue into 50 mL of ice-cold water . The organic ester may oil out.

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate (

mL). -

Neutralization (Critical Step):

-

Wash the combined organic layers with Saturated

solution ( -

Why? This removes the

catalyst and extracts any unreacted o-tolylacetic acid (as the water-soluble sodium salt). -

Safety: Evolution of

gas will occur. Vent the separatory funnel frequently.

-

-

Drying: Wash with Brine (1 x 30 mL), dry over anhydrous

, and filter.

Phase 4: Purification

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Distillation: Perform vacuum distillation.

Process Control & Workflow Diagram

The following diagram outlines the critical decision points during the workup to ensure purity.

Caption: Fig 2. Purification workflow emphasizing the removal of acidic impurities via bicarbonate wash.

Analytical Validation

To validate the identity of the product, compare spectral data against the following expected values.

NMR (400 MHz, ) Expectations:

-

1.25 (t, 3H): Methyl of the ethyl ester group (

- 2.35 (s, 3H): Ortho-methyl group attached to the aromatic ring.

-

3.65 (s, 2H): Benzylic methylene (

-

4.15 (q, 2H): Methylene of the ethyl ester (

-

7.10–7.25 (m, 4H): Aromatic protons.

-

Differentiation: Unlike the para-isomer (which shows a clean AA'BB' doublet pair), the ortho-isomer will show a complex multiplet due to the lack of symmetry caused by the ortho-methyl group.

-

IR Spectroscopy (Neat):

-

1735–1740 cm

: Strong Carbonyl (C=O) stretch (Ester). -

1150–1200 cm

: C-O-C stretch. -

No broad -OH stretch: Absence of peak at 3000–3400 cm

confirms removal of starting acid and water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Equilibrium not shifted; Wet Ethanol. | Use fresh Absolute Ethanol.[1] Consider adding Molecular Sieves (3Å) to the reaction flask. |

| Cloudy Product | Water contamination.[1] | Dry organic layer longer over |

| Acidic Smell | Incomplete neutralization.[1] | Repeat |

| Starting Material in NMR | Reaction time too short. | The ortho-methyl group slows kinetics.[1] Increase reflux time to 10-12 hours. |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7559, Methyl phenylacetate (Homolog data). [Link]

-

Master Organic Chemistry. Mechanism of the Fischer Esterification. [Link]

Sources

- 1. Acetic acid, 2-phenylethyl ester (CAS 103-45-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 5. Methyl phenylacetate | 101-41-7 [chemicalbook.com]

- 6. Phenethyl acetate - Wikipedia [en.wikipedia.org]

- 7. 苯乙酸乙酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 4-Methylphenylacetic acid | 622-47-9 [chemicalbook.com]

Application Note: Precision Synthesis of Ethyl o-Tolylacetate via Arndt-Eistert Homologation

Executive Summary

This application note details the laboratory-scale synthesis of Ethyl o-tolylacetate from o-toluic acid . While multiple synthetic pathways exist (e.g., via benzyl cyanide intermediates), this protocol utilizes the Arndt-Eistert Homologation . This route is selected for its high regiospecificity, preserving the ortho-methyl substitution pattern without the isomerization risks associated with transition-metal catalyzed cross-couplings of aryl halides.

Key Technical Insight: The steric bulk of the ortho-methyl group in o-toluic acid significantly reduces the rate of nucleophilic attack at the carbonyl carbon. Consequently, standard protocols for acid chloride formation and subsequent diazomethane addition must be modified with extended reaction times and rigorous moisture control to prevent hydrolysis back to the starting material.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves the generation and use of Diazomethane (or its safer surrogate, TMS-Diazomethane) and Thionyl Chloride .

| Hazard Agent | Risk Profile | Mitigation Strategy |

| Diazomethane | Extremely explosive; highly toxic; potent allergen. | Use specialized glassware (clear-seal, no ground joints). Use blast shields. Preferred: Use (Trimethylsilyl)diazomethane (TMSCHN₂) as a safer, non-explosive alternative in solution. |

| Thionyl Chloride | Corrosive; releases HCl/SO₂ gas. | Perform all operations in a functioning fume hood. Use a caustic scrubber for off-gassing. |

| Silver Benzoate | Light sensitive; stains skin. | Handle in low light; use nitrile gloves. |

Reaction Pathway & Mechanism

The synthesis proceeds via a three-stage sequence:

-

Activation: Conversion of o-toluic acid to o-toluoyl chloride.

-

Diazo Transfer: Reaction with diazomethane to form the

-diazoketone. -

Wolff Rearrangement: Silver-catalyzed rearrangement in ethanol to yield the homologated ester.

Pathway Diagram

Caption: Sequential transformation of o-toluic acid to ethyl o-tolylacetate via Arndt-Eistert homologation.

Experimental Protocol

Reagents and Materials[1][2][3]

-

o-Toluic Acid: 13.6 g (100 mmol)

-

Thionyl Chloride (SOCl₂): 20 mL (excess)

-

TMS-Diazomethane (2.0 M in hexanes): 60 mL (120 mmol) [Note: Traditional Diazomethane generated from Diazald can be used but requires polished glassware]

-

Triethylamine (Et₃N): 16.7 mL (120 mmol)

-

Silver Benzoate: 1.0 g (Catalyst)

-

Ethanol (Anhydrous): 100 mL

-

Solvents: THF (anhydrous), Dichloromethane (DCM), Saturated NaHCO₃.

Step 1: Synthesis of o-Toluoyl Chloride

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube.

-

Addition: Charge the flask with 13.6 g of o-toluic acid. Add 20 mL of Thionyl Chloride dropwise.

-

Reaction: Heat the mixture to reflux (75-80°C) for 3 hours. Note: The solution should turn clear as the acid chloride forms.

-

Work-up: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator with a caustic trap).

-

Validation: The residue is a moisture-sensitive oil (o-toluoyl chloride). Proceed immediately to Step 2.

Step 2: Formation of the -Diazoketone

-

Setup: Flame-dry a 500 mL 3-neck RBF under Argon. Add the crude acid chloride dissolved in 50 mL anhydrous THF/Acetonitrile (1:1).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (16.7 mL) slowly.

-

Diazo Transfer: Add TMS-Diazomethane solution (60 mL) dropwise via a pressure-equalizing addition funnel over 45 minutes. Caution: Evolution of nitrogen gas.

-

Stirring: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn yellow.

-

Work-up: Quench carefully with saturated NaHCO₃. Extract with Diethyl Ether (3x 50 mL). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification (Optional): If the crude is dark, pass through a short plug of silica gel (eluent: 10% EtOAc/Hexanes) to isolate the yellow diazoketone.

Step 3: Wolff Rearrangement to Ethyl o-Tolylacetate

-

Setup: Dissolve the diazoketone in 100 mL of anhydrous Ethanol in a 250 mL RBF.

-

Catalyst Addition: Add Triethylamine (15 mL) and Silver Benzoate (1.0 g) in portions.

-

Reaction: Heat the mixture to 60°C. Evolution of nitrogen gas indicates the rearrangement is proceeding. Stir until gas evolution ceases (approx. 2-3 hours).

-

Filtration: Cool the mixture and filter through a Celite pad to remove silver residues. Rinse with Ethanol.[1]

-

Concentration: Evaporate the ethanol under reduced pressure.

-

Final Purification: Purify the residue via vacuum distillation or flash column chromatography (Silica; Hexanes:EtOAc 9:1).

Data Analysis & Quality Control

Expected Physical Properties

| Parameter | Value | Notes |

| Appearance | Colorless to pale yellow liquid | Distinctive fruity/aromatic odor |

| Boiling Point | 76-77°C @ 3 mmHg | High vacuum required for distillation |

| Refractive Index ( | 1.501 | Literature standard |

| Yield | 65 - 75% | Overall from o-toluic acid |

Troubleshooting Guide

-

Low Yield in Step 1: Incomplete acid chloride formation due to steric hindrance. Solution: Add a drop of DMF as a catalyst during the SOCl₂ reflux.

-

Incomplete Rearrangement (Step 3): If nitrogen evolution is sluggish, add fresh Silver Benzoate (0.1 eq) and increase temperature to reflux.

-

Product Contamination: If the product contains halogenated byproducts, ensure the HCl scavenger (Triethylamine) was sufficient during Step 2.

References

-

Arndt-Eistert Synthesis Mechanism & Scope

- Properties of o-Toluic Acid

- Safety Data for Ethyl o-Tolylacetate

-

Alternative Approaches (Kowalski Homologation)

Sources

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl o-tolylacetate

Methodology for Isomeric Differentiation and Trace Quantitation in Complex Matrices

Executive Summary

Ethyl o-tolylacetate (CAS: 40291-39-2), also known as ethyl 2-methylphenylacetate, is a structural isomer of the widely used flavorant ethyl phenylacetate.[1] While it possesses distinct honey-like and fruity olfactory characteristics, it often exists as a critical impurity in the synthesis of pharmaceutical intermediates or as a target analyte in forensic profiling of designer precursors.[1]